molecular formula C22H23N3O2S B11537383 4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid

4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid

Cat. No.: B11537383
M. Wt: 393.5 g/mol
InChI Key: WEPHCBUVIYTZPW-UHFFFAOYSA-N
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Description

4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[45]dec-1-yl}benzoic acid is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid typically involves multiple steps. The process begins with the formation of the spirocyclic core, followed by the introduction of the imino and thioxo groups. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

4-[4-(3-methylanilino)-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]benzoic acid

InChI

InChI=1S/C22H23N3O2S/c1-15-6-5-7-17(14-15)23-20-22(12-3-2-4-13-22)25(21(28)24-20)18-10-8-16(9-11-18)19(26)27/h5-11,14H,2-4,12-13H2,1H3,(H,26,27)(H,23,24,28)

InChI Key

WEPHCBUVIYTZPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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